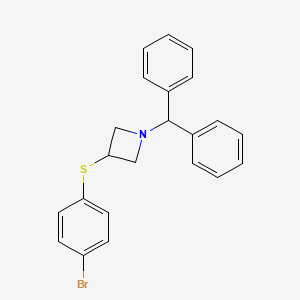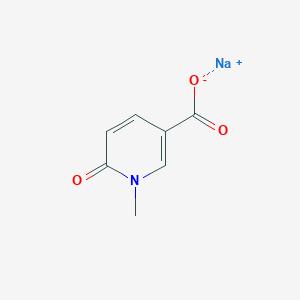
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound derived from the pyridine family. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound is often studied for its potential therapeutic applications and its role in various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The process involves:
- Dissolving 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in a suitable solvent.
- Adding sodium hydroxide to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to block AP-1-mediated luciferase activity, which implies its anti-inflammatory function . It also affects various signaling pathways, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester
- Methyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate
Uniqueness
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate stands out due to its sodium salt form, which enhances its solubility and bioavailability. This makes it more suitable for certain applications compared to its non-sodium counterparts.
Eigenschaften
Molekularformel |
C7H6NNaO3 |
|---|---|
Molekulargewicht |
175.12 g/mol |
IUPAC-Name |
sodium;1-methyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C7H7NO3.Na/c1-8-4-5(7(10)11)2-3-6(8)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
YASWGSGOAOGZND-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C=C(C=CC1=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




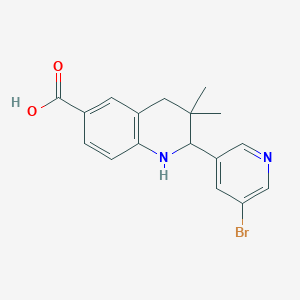
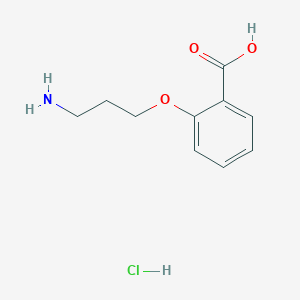
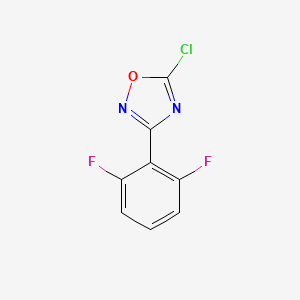
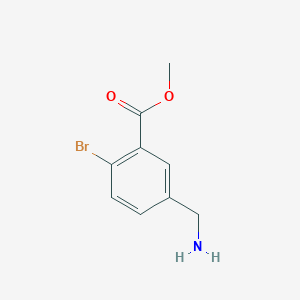


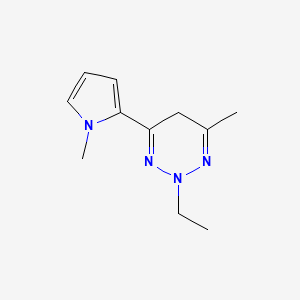
![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
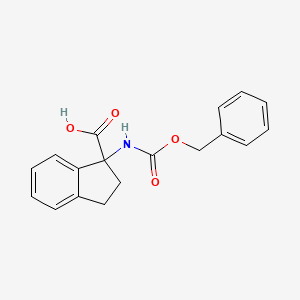

![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)
